molecular formula C18H27N3O4 B11280466 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide

Cat. No.: B11280466
M. Wt: 349.4 g/mol
InChI Key: XLEHGIDIZLTLCL-UHFFFAOYSA-N
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Description

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, an oxoethoxy linkage, and a propylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)piperazine.

    Introduction of the Oxoethoxy Group: The piperazine derivative is then reacted with ethyl chloroacetate in the presence of a base such as sodium hydride to introduce the oxoethoxy group.

    Formation of the Propylacetamide Moiety: The final step involves the reaction of the intermediate with propylamine and acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

    Oxidation: Formation of 2-{2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide.

    Reduction: Formation of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-hydroxyethoxy}-N-propylacetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects such as smooth muscle relaxation and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.

    Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.

Uniqueness

2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-propylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with alpha1-adrenergic receptors makes it a valuable compound for research in neuropharmacology and related fields.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propylacetamide

InChI

InChI=1S/C18H27N3O4/c1-3-8-19-17(22)13-25-14-18(23)21-11-9-20(10-12-21)15-6-4-5-7-16(15)24-2/h4-7H,3,8-14H2,1-2H3,(H,19,22)

InChI Key

XLEHGIDIZLTLCL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)COCC(=O)N1CCN(CC1)C2=CC=CC=C2OC

Origin of Product

United States

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